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Compound of Interest

Compound Name: Niobium--platinum (3/1)

Cat. No.: B15486590

An In-depth Technical Guide to the Electronic Band Structure of NbsPt

This technical guide provides a comprehensive overview of the electronic band structure of
Niobium-Platinum (NbsPt), a member of the A15 class of intermetallic superconductors. The
content is tailored for researchers, scientists, and professionals in materials science and drug
development who are interested in the fundamental electronic properties of this material.

Introduction

Niobium-platinum (NbsPt) is a binary intermetallic compound that crystallizes in the A15 cubic
structure. This crystal structure is common to many technologically important superconductors.
The electronic band structure, which describes the allowed energy levels of electrons within the
crystal, is fundamental to understanding the material's physical properties, including its
conductivity and superconducting behavior. A high density of states at the Fermi level is often
correlated with superconductivity in this class of materials.

Crystal and Electronic Structure

NbsPt possesses a cubic A15 crystal structure with the space group Pm-3n.[1] The
arrangement of atoms in this structure gives rise to its unique electronic properties.

Table 1: Structural and Electronic Properties of NbsPt
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Property Value Reference
Crystal Structure Cubic, A15 [1]
Space Group Pm-3n [1]
Lattice Parameter (a) 5.20 A [2]
Band Gap 0.00 eV (Metallic) [1]

Density of States at Fermi

9.6 states/cell-eV [2]
Level (N(E_F))

First-principles calculations based on Density Functional Theory (DFT) reveal that NbsPt is
metallic, with no band gap. The electronic states near the Fermi level are predominantly
derived from the 4d orbitals of Niobium, which is a key factor in its electronic properties.[2] The
Fermi surface of NbsPt is complex, featuring both hole-like and electron-like sheets.[2]

Computational Methodology

The electronic band structure of NbsPt has been investigated using first-principles calculations,
primarily within the framework of Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

A common computational approach for determining the electronic structure of NbsPt involves
the use of software packages such as CASTEP. The methodology typically includes:

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is frequently employed to describe the exchange
and correlation effects between electrons.

o Basis Set: Ultrasoft pseudopotentials are used to represent the interaction between the core
and valence electrons.

o k-point Mesh: A Monkhorst-Pack grid of sufficient density is used to sample the Brillouin
zone, ensuring convergence of the total energy.
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« Energy Cutoff: A plane-wave cutoff energy is chosen to ensure the convergence of the

calculations.

The following diagram illustrates a typical workflow for calculating the electronic band structure

of NbsPt using DFT.
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Computational workflow for DFT calculations of NbsPt.

Electronic Band Structure and Density of States

The calculated band structure of NbsPt shows multiple bands crossing the Fermi level,
confirming its metallic nature. The density of states (DOS) at the Fermi level is significant, a
feature often associated with the potential for superconductivity in A15 compounds.

Table 2: Calculated Electronic Band Structure Features
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Feature Description Reference

Multiple bands cross the Fermi
Bands at Fermi Level level, indicating metallic [2]

character.

The Nb 4d states provide the
Dominant Orbitals primary contribution to the [2]
DOS at the Fermi level.

) Composed of both hole-like
Fermi Surface ) [2]
and electron-like sheets.

The high density of states originating from the Nb 4d orbitals is a crucial factor in the electronic
properties of NbsPt and is linked to its superconducting nature.

Experimental Protocols

While detailed experimental data for the electronic band structure of NbsPt is not as readily
available as computational results, standard techniques for such investigations include Angle-
Resolved Photoemission Spectroscopy (ARPES) and the de Haas-van Alphen (dHVA) effect.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band
structure of materials. A typical ARPES experiment involves:

o Sample Preparation: A single crystal of NbsPt with a clean, atomically flat surface is prepared
in an ultra-high vacuum (UHV) chamber.

e Photon Source: The sample is irradiated with monochromatic photons (typically in the UV or
soft X-ray range) from a synchrotron or a laser source.

o Photoelectron Detection: The kinetic energy and emission angle of the photoemitted
electrons are measured using a hemispherical electron analyzer.

o Data Analysis: The measured kinetic energy and emission angles are converted into binding
energy and crystal momentum to map the electronic band dispersions.
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de Haas-van Alphen (dHvA) Effect

The dHVA effect is a quantum mechanical phenomenon that provides information about the
Fermi surface of a metal. The experimental setup generally consists of:

High-Purity Single Crystal: A high-quality single crystal of NbsPt is required.

e Low Temperatures: The experiment is performed at very low temperatures (typically below 4
K).

» Strong Magnetic Field: A strong, uniform, and typically swept magnetic field is applied to the
sample.

o Magnetization Measurement: The oscillatory component of the sample's magnetization is
measured as a function of the inverse magnetic field using sensitive techniques like a torque
magnetometer or a SQUID.

o Data Analysis: The frequencies of the oscillations are directly proportional to the extremal
cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.

Relationship between Electronic Structure and
Superconductivity

In A15 superconductors like NbsPt, the superconducting properties are intimately linked to the
electronic structure. A high density of states at the Fermi level, N(E_F), can lead to a stronger
electron-phonon coupling, which is the mechanism responsible for conventional
superconductivity.

The following diagram illustrates this relationship.
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Relationship between electronic structure and superconductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Nb3Pt electronic band structure calculations].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486590#nb3pt-electronic-band-structure-
calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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